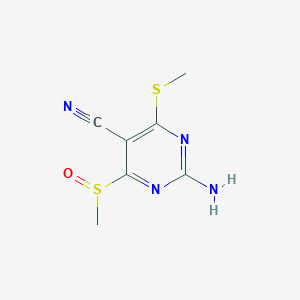
2-Amino-4-methanesulfinyl-6-methylsulfanyl-pyrimidine-5-carbonitrile
Cat. No. B8301821
M. Wt: 228.3 g/mol
InChI Key: VZLYMMCPRIEZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816353B2
Procedure details


To a 50 mL round-bottomed flask were added 2-Amino-4-methanesulfinyl-6-methylsulfanyl-pyrimidine-5-carbonitrile (8:100 mg, 0.4 mmol.), hydrazine hydrate (0.8 mmol), and acetonitrile (2 mL). The reaction mixture was stirred at room temperature for 4 hr. The precipitate was filtered and gave to white solid. No further purification was necessary (76 mg). LC-MS: (ES+) m/z 197 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](S(C)=O)[C:5]([C:11]#[N:12])=[C:4]([S:13][CH3:14])[N:3]=1.O.[NH2:16][NH2:17]>C(#N)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:16][NH2:17])[C:5]([C:11]#[N:12])=[C:4]([S:13][CH3:14])[N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C(=N1)S(=O)C)C#N)SC
|
|
Name
|
|
|
Quantity
|
0.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 4 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave to white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
No further purification
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=C(C(=N1)NN)C#N)SC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
